molecular formula C8H16N2O4 B3343551 Ethylidene diurethan CAS No. 539-71-9

Ethylidene diurethan

Cat. No.: B3343551
CAS No.: 539-71-9
M. Wt: 204.22 g/mol
InChI Key: SDNZFSXPFLVPMI-UHFFFAOYSA-N
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Description

Ethylidene diurethan is a chemical compound known for its unique structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and versatility. The compound’s systematic name is ethylidene diurethane, and it is recognized for its potential in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidene diurethan can be synthesized through several methods. One common route involves the reaction of ethylidene glycol with urethane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified. The process may include steps such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethylidene diurethan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urethanes depending on the nucleophile used.

Scientific Research Applications

Ethylidene diurethan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ethylidene diurethan involves its reactivity with various chemical species. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through its reactive functional groups.

Comparison with Similar Compounds

    Ethylene glycol diurethane: Similar in structure but differs in reactivity and applications.

    Methylidene diurethan: Another related compound with distinct chemical properties.

Uniqueness: this compound is unique due to its specific reactivity patterns and the ability to form a wide range of derivatives. Its versatility in synthetic applications sets it apart from other similar compounds.

Properties

CAS No.

539-71-9

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

SDNZFSXPFLVPMI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C)NC(=O)OCC

Canonical SMILES

CCOC(=O)NCCNC(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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